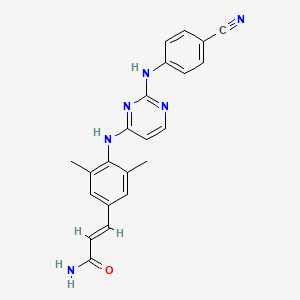

Rilpivirine amide 1 impurity

Übersicht

Beschreibung

Rilpivirine amide 1 impurity is a degradation product of Rilpivirine hydrochloride, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1. This impurity is formed under various stress conditions such as acidic, alkaline, oxidative, thermal, and photolytic environments . Understanding the properties and behavior of this impurity is crucial for ensuring the safety and efficacy of pharmaceutical formulations containing Rilpivirine.

Vorbereitungsmethoden

The preparation of Rilpivirine amide 1 impurity involves synthetic routes that typically include high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LCMS) for characterization . The synthetic route for Rilpivirine itself involves several steps:

- Synthesis of (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile hydrochloride.

- Synthesis of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile.

- Final synthesis of Rilpivirine using these intermediates .

Analyse Chemischer Reaktionen

Rilpivirine amide 1 impurity undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another. Common reagents used in these reactions include acetonitrile, formic acid, and various buffers.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Formation

Rilpivirine amide 1 impurity (CAS No. 500288-66-4) is formed under various stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic environments. Its chemical structure is represented as , and it interacts with several biological systems, making it significant for both pharmaceutical development and toxicological studies .

Stability Studies

One of the primary applications of this compound is in stability studies of Rilpivirine formulations. Understanding the degradation pathways helps in developing more stable drug formulations. Research has shown that this impurity can influence the overall stability profile of Rilpivirine, leading to insights into how to mitigate its formation during manufacturing .

Toxicological Assessments

This compound is also critical for conducting toxicity studies related to Rilpivirine formulations. By analyzing its effects on cellular processes and metabolic pathways, researchers can assess potential toxicological risks associated with the drug. This is particularly important for regulatory submissions and ensuring patient safety .

Quality Control in Pharmaceutical Manufacturing

The presence of impurities like Rilpivirine amide 1 is a key concern in pharmaceutical manufacturing. Analytical methods such as ultra-high performance liquid chromatography (UHPLC) are employed to quantify this impurity in drug products. These methods ensure that the quality and purity of Rilpivirine are maintained throughout its production lifecycle .

Case Study 1: Analytical Method Development

A systematic study developed an analytical method for simultaneous quantification of Rilpivirine and its impurities, including Rilpivirine amide 1. The method demonstrated high sensitivity with limits of detection at and was validated for use in both bulk and tablet forms. This research underscores the importance of precise analytical techniques in monitoring drug quality .

| Parameter | Value |

|---|---|

| Limit of Detection | |

| Limit of Quantification | |

| Column Type | Waters Acquity RP18 |

| Flow Rate |

Case Study 2: Impurity Retention Mechanisms

Research from pharmaceutical companies like Boehringer-Ingelheim highlighted challenges related to solid-state miscible impurities during scale-up processes. The identification of impurity retention mechanisms through thermodynamic models has led to improved manufacturing practices that minimize the formation of this compound .

Biochemical Interactions

This compound interacts with various enzymes and proteins involved in drug metabolism, particularly cytochrome P450 enzymes. These interactions can affect the pharmacokinetics of Rilpivirine and its therapeutic efficacy against HIV-1 . Understanding these biochemical properties is essential for optimizing dosing regimens and minimizing adverse effects.

Wirkmechanismus

Rilpivirine itself works by inhibiting the reverse transcriptase enzyme, which is crucial for the replication of HIV-1 . The impurity may affect this mechanism by altering the molecular structure and activity of the parent compound.

Vergleich Mit ähnlichen Verbindungen

Rilpivirine amide 1 impurity can be compared with other degradation products of Rilpivirine, such as Rilpivirine amide A and B. These impurities share similar degradation pathways but may differ in their chemical structure and stability . The uniqueness of this compound lies in its specific formation conditions and its impact on the overall stability profile of Rilpivirine formulations.

Conclusion

Understanding this compound is essential for ensuring the safety and efficacy of Rilpivirine-based treatments. Ongoing research in this area will continue to improve our knowledge of degradation pathways and help develop more stable and effective pharmaceutical formulations.

Biologische Aktivität

Rilpivirine amide 1 impurity is a degradation product of Rilpivirine hydrochloride, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1. Understanding the biological activity of this impurity is critical for evaluating the safety and efficacy of Rilpivirine-based therapies. This article synthesizes existing research findings, case studies, and biochemical analyses related to the biological activity of this compound.

Target Enzyme : this compound, similar to its parent compound, targets the HIV-1 reverse transcriptase enzyme. This enzyme is essential for the replication of HIV-1 as it converts viral RNA into DNA.

Mode of Action : As an NNRTI, this compound inhibits the RNA-dependent and DNA-dependent DNA polymerase activities of reverse transcriptase. This inhibition prevents the replication of HIV-1 by blocking the enzyme's active site and altering its conformation .

Biochemical Pathways

This compound interacts with various enzymes and proteins involved in metabolic pathways. It has been shown to modulate the activity of cytochrome P450 enzymes, which are crucial for drug metabolism. The compound's interaction with these enzymes can influence both its pharmacokinetics and potential toxicity.

Cellular Effects

The impurity affects cellular processes such as signaling pathways and gene expression. It has demonstrated an ability to influence the activity of other NNRTIs, which are vital for HIV-1 replication. This modulation may have implications for resistance development in HIV-1 strains exposed to Rilpivirine .

Case Studies and Clinical Insights

Recent studies have highlighted the importance of monitoring impurities like Rilpivirine amide 1 in clinical settings:

- Stability Studies : Research has shown that Rilpivirine amide 1 can form under various stress conditions, including acidic and oxidative environments. Understanding these degradation pathways is essential for developing more stable formulations of Rilpivirine .

- Toxicological Assessments : Some impurities derived from Rilpivirine synthesis have been identified as genotoxic. Evaluating the biological activity and potential toxicity of these impurities ensures patient safety during treatment .

Comparative Analysis

A comparative study between Rilpivirine amide 1 and other degradation products (e.g., Rilpivirine amide A and B) revealed that while they share similar degradation pathways, their biochemical properties differ significantly. Such differences can affect their biological activities and implications for drug formulation.

Data Table: Summary of Biological Activities

| Property | This compound | Rilpivirine |

|---|---|---|

| Target Enzyme | HIV-1 Reverse Transcriptase | HIV-1 Reverse Transcriptase |

| Mode of Action | NNRTI Inhibition | NNRTI Inhibition |

| Interaction with Cytochrome P450 | Yes | Yes |

| Genotoxic Potential | Yes | No |

| Cellular Effects | Modulates NNRTI activity | Directly inhibits HIV-1 |

Eigenschaften

IUPAC Name |

(E)-3-[4-[[2-(4-cyanoanilino)pyrimidin-4-yl]amino]-3,5-dimethylphenyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N6O/c1-14-11-17(5-8-19(24)29)12-15(2)21(14)27-20-9-10-25-22(28-20)26-18-6-3-16(13-23)4-7-18/h3-12H,1-2H3,(H2,24,29)(H2,25,26,27,28)/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEOGADCYBSSOOZ-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)C=CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)/C=C/C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.